molecular formula C19H19N3O6S2 B2710164 methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034371-28-1

methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2710164
CAS RN: 2034371-28-1
M. Wt: 449.5
InChI Key: SMCVPVYAVQDPOP-UHFFFAOYSA-N
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Description

Methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H19N3O6S2 and its molecular weight is 449.5. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Transformations

  • Polyfunctionalized Quinolines Synthesis : Tominaga, Luo, and Castle (1994) discussed the synthesis of polyfunctionalized quinolines from methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate, showcasing the versatility of thiophene derivatives in synthesizing complex heterocyclic systems which are structurally related to the compound (Tominaga, Luo, & Castle, 1994).

  • Catalysis in Quinoline Derivatives Synthesis : Khaligh (2014) explored the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of quinoline derivatives, indicating the importance of catalysis in constructing complex molecules that may include quinazolinone derivatives (Khaligh, 2014).

  • Fluorescent Dipoles from Quinolinium and Thiophene : Smeyanov et al. (2017) prepared fluorescent dipoles using quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, highlighting potential applications in materials science and biological imaging (Smeyanov et al., 2017).

Biological Applications and Investigations

  • Antibacterial Agents : Goueffon et al. (1981) described the broad antibacterial activity of a 1,4-dihydroquinoline-3-carboxylic acid derivative, underlining the potential of quinoline and quinazoline derivatives in developing new antibacterial agents (Goueffon et al., 1981).

  • CGRP Receptor Antagonist Synthesis : Cann et al. (2012) detailed the enantioselective synthesis of a potent CGRP receptor antagonist, demonstrating the significance of quinoline derivatives in medicinal chemistry and drug development (Cann et al., 2012).

properties

IUPAC Name

methyl 3-[4-(2,4-dioxo-1H-quinazolin-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-28-18(24)16-15(8-11-29-16)30(26,27)21-9-6-12(7-10-21)22-17(23)13-4-2-3-5-14(13)20-19(22)25/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCVPVYAVQDPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

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